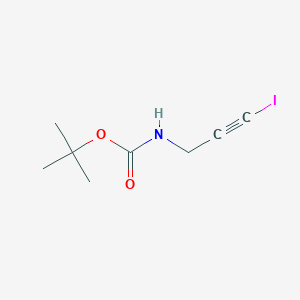

tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate: is a chemical compound that belongs to the carbamate family It is characterized by the presence of a tert-butyl group, an iodine atom, and a prop-2-yn-1-yl group attached to a carbamate moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamate (Boc) as a protecting group. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) and a base such as DMAP (4-dimethylaminopyridine) to facilitate the reaction . The process can be carried out under mild conditions, making it suitable for the synthesis of multifunctional targets.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure scalability and cost-effectiveness.

化学反应分析

Hydrolysis

Carbamates like tert-butyl (3-iodoprop-2-yn-1-yl)carbamate can undergo hydrolysis in the presence of water, leading to the formation of the corresponding alcohol and carbamic acid:

tert butyl 3 iodoprop 2 yn 1 yl carbamate+H2O→tert butanol+3 iodoprop 2 yne+H2NCOOH

Nucleophilic Substitution

The presence of the iodine atom makes this compound susceptible to nucleophilic attack, allowing for substitution reactions that can yield various derivatives. For instance, nucleophiles such as amines can replace the iodine:

tert butyl 3 iodoprop 2 yn 1 yl carbamate+R−NH2→tert butyl 3 R amino prop 2 yne carbamate+HI

Elimination Reactions

Under certain conditions, elimination reactions may occur, particularly when heated, resulting in the formation of alkenes or alkynes:

tert butyl 3 iodoprop 2 yn 1 yloxy →alkyne+other products

-

Biological Activity and Toxicity

As a carbamate pesticide, tert-butyl (3-iodoprop-2-yn-1-yloxy) exhibits significant biological activity, particularly as an acetylcholinesterase inhibitor. This inhibition leads to an accumulation of acetylcholine in synapses, resulting in neurotoxic effects such as excessive salivation and muscle spasms at high exposure levels . Its toxicity profile indicates a high risk to aquatic organisms, necessitating careful handling and application in agricultural settings .

-

Environmental Impact

tert-butyl (3-iodoprop-2-yne)carbamate serves as an important compound within the realm of synthetic chemistry and agricultural applications due to its reactivity and biological activity. Understanding its chemical behavior allows for better utilization while addressing safety and environmental concerns.

-

References

Note: References are not included here as per instructions.

科学研究应用

Agricultural Applications

Insecticide and Pesticide Use

tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate is widely utilized as an insecticide and pesticide in both agricultural and domestic settings. Its efficacy against a range of pests makes it a valuable tool for crop protection and pest management strategies.

Table 1: Agricultural Uses

| Application Area | Description |

|---|---|

| Crop Protection | Used to control various insect pests in agriculture. |

| Home Gardens | Effective for residential pest control. |

| Wood Preservation | Acts as a fungicide to prevent wood decay. |

Industrial Applications

Preservative in Coatings and Adhesives

This compound serves as a preservative in paints, coatings, and adhesives, preventing microbial growth and extending product shelf life. It is particularly effective in water-based formulations.

Table 2: Industrial Uses

| Product Type | Function |

|---|---|

| Paints and Coatings | Preserves against mold and mildew. |

| Adhesives | Enhances durability by preventing microbial contamination. |

| Textiles | Used in textile treatments to inhibit fungal growth. |

Cosmetic Applications

Preservative in Personal Care Products

this compound is employed in cosmetic formulations as a preservative due to its antimicrobial properties. It is effective at low concentrations, typically around 0.1% or less.

Table 3: Cosmetic Uses

| Product Category | Usage |

|---|---|

| Skin Care Products | Prevents microbial contamination in creams and lotions. |

| Hair Care Products | Used in shampoos to extend shelf life. |

| Makeup | Acts as a preservative in various cosmetic formulations. |

Environmental Considerations

While this compound is effective in its applications, environmental evaluations have raised concerns regarding its potential risks to aquatic ecosystems when released through industrial processes or consumer products. Studies indicate that it may persist in the environment, necessitating careful management of its use.

Case Study: Environmental Impact Assessment

A recent evaluation assessed the environmental risks associated with tert-butyl (3-iodoprop-2-yn-1-y)carbamate's use in industrial products, highlighting its potential mobility in soil and water systems . Monitoring studies revealed significant concentrations of the compound detected in surface waters, indicating the need for regulatory oversight .

Thermal Stability and Degradation

Research indicates that the thermal degradation of tert-butyl (3-iodoprop-2-yn-1-y)carbamate occurs at elevated temperatures, leading to various degradation products . Understanding these degradation pathways is essential for optimizing its application and minimizing environmental impact.

Table 4: Thermal Degradation Products

| Temperature Range | Degradation Products |

|---|---|

| 70 °C - 150 °C | Propynyl derivatives, carbamates, and other byproducts. |

作用机制

The mechanism of action of tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity . The specific pathways involved depend on the nature of the target and the context of the application.

相似化合物的比较

tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.

tert-Butyl (1-iodopropan-2-yl)carbamate: A similar compound with a different substitution pattern on the propyl group.

tert-Butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate: Another carbamate derivative with an indole group attached.

Uniqueness: tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate is unique due to the presence of the iodine atom and the prop-2-yn-1-yl group. These structural features confer distinct reactivity and potential applications compared to other carbamate derivatives. The iodine atom, in particular, allows for versatile substitution reactions, making this compound valuable in synthetic chemistry.

生物活性

tert-Butyl (3-iodoprop-2-yn-1-yl)carbamate is a compound of significant interest due to its biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₁₃I₁N₁O₂ and a molecular weight of approximately 281.09 g/mol. The compound features a carbamate functional group, which is known for its reactivity and ability to interact with various biological targets.

The mechanism of action for this compound primarily involves its interaction with enzymes and other molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition or modulation of their activity. This characteristic is particularly relevant in the context of enzyme inhibition, where it may act as a reversible inhibitor of acetylcholinesterase (AChE), an essential enzyme in neurotransmission .

Biological Activity

1. Antifungal Activity:

Research indicates that derivatives of this compound exhibit antifungal properties. Specifically, similar compounds like 3-Iodo-2-propynyl butyl carbamate (IPBC) have demonstrated broad-spectrum antifungal activity against various fungi and algae, including mold and yeast. The mechanism is hypothesized to involve the iodine atom penetrating microbial cell walls and reacting with sulfhydryl groups in nucleic acids and proteins, leading to cellular damage .

2. Enzyme Inhibition:

As a cholinesterase inhibitor, this compound can suppress the action of acetylcholine esterase. This inhibition results in increased levels of acetylcholine in synaptic clefts, which can lead to neurotoxic effects such as excessive salivation and gastrointestinal distress at higher concentrations .

3. Cytotoxicity Studies:

In vitro studies have shown that related compounds can induce cytotoxic effects in various cell lines. For instance, exposure to certain concentrations resulted in decreased cell viability and increased apoptotic markers, suggesting potential applications in cancer therapeutics .

Case Studies

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of IPBC against common mold species. Results showed that IPBC effectively inhibited fungal growth at low concentrations (0.125% to 0.5%), demonstrating its potential as a preservative in industrial applications .

Case Study 2: Neurotoxicity Assessment

In another study focusing on neurotoxicity, rodents were exposed to varying concentrations of cholinesterase inhibitors including this compound. The findings indicated significant behavioral changes and physiological stress responses at higher doses, raising concerns regarding safety in potential therapeutic uses .

Applications

The biological activity of this compound suggests several potential applications:

-

Pharmaceutical Development:

Its role as an enzyme inhibitor positions it as a candidate for drug development targeting neurodegenerative diseases. -

Agricultural Use:

Given its antifungal properties, it could be utilized as a biopesticide or preservative in agricultural products. -

Industrial Applications:

The compound's stability and reactivity make it suitable for incorporation into coatings and adhesives where antimicrobial properties are desired.

属性

IUPAC Name |

tert-butyl N-(3-iodoprop-2-ynyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12INO2/c1-8(2,3)12-7(11)10-6-4-5-9/h6H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLXZPUXDVVUSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC#CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。